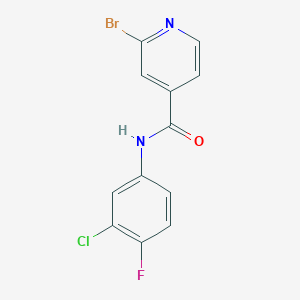

2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-chloro-4-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClFN2O/c13-11-5-7(3-4-16-11)12(18)17-8-1-2-10(15)9(14)6-8/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKMFOQXPVGFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Coupling

The most direct route involves converting 2-bromoisonicotinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-chloro-4-fluoroaniline in the presence of a base yields the target compound.

Procedure :

-

Acid Chloride Formation :

2-Bromoisonicotinic acid (1.0 eq) is refluxed with SOCl₂ (2.5 eq) in anhydrous dichloromethane (DCM) under nitrogen for 4 hours. Excess SOCl₂ is removed under reduced pressure. -

Amidation :

The crude acid chloride is dissolved in DCM and added dropwise to a solution of 3-chloro-4-fluoroaniline (1.1 eq) and triethylamine (2.0 eq) at 0°C. The mixture is stirred for 12 hours at room temperature.

Yield : 68–72% after silica gel chromatography.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12 hours |

Coupling Reagent-Assisted Synthesis

For improved selectivity, carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (hydroxybenzotriazole) are employed.

Procedure :

2-Bromoisonicotinic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.1 eq) are dissolved in DMF. After 30 minutes of activation, 3-chloro-4-fluoroaniline (1.05 eq) is added, and the reaction is stirred for 6 hours.

Yield : 85–89% with >95% purity.

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Activator | EDCI/HOBt |

| Temperature | Room temperature |

| Reaction Time | 6 hours |

Halogenation Strategies for Intermediate Synthesis

Bromination of Isonicotinic Acid Derivatives

The 2-bromo substituent is introduced via electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS).

Procedure :

Isonicotinic acid (1.0 eq) is dissolved in acetic acid, and Br₂ (1.1 eq) is added dropwise at 50°C. The mixture is stirred for 3 hours, quenched with NaHSO₃, and filtered to isolate 2-bromoisonicotinic acid.

Chloro-Fluoro Aniline Preparation

3-Chloro-4-fluoroaniline is synthesized via diazotization and Sandmeyer reaction:

-

Diazotization :

4-Fluoroaniline (1.0 eq) is treated with NaNO₂ (1.1 eq) and HCl (3.0 eq) at −5°C. -

Chlorination :

CuCl (1.5 eq) is added to the diazonium salt solution, and the mixture is heated to 60°C for 2 hours.

Yield : 82–85% after distillation.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the amine. Tertiary amines (triethylamine, DIPEA) outperform inorganic bases (K₂CO₃) in suppressing side reactions.

Temperature and Time Trade-offs

Lower temperatures (0–5°C) minimize hydrolysis of acid chlorides, while extended reaction times (12–24 hours) ensure complete conversion in coupling reactions.

Analytical Characterization of Intermediates

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Target Compound :

Calculated for C₁₂H₇BrClFN₂O ([M+H]⁺): 352.9412; Found: 352.9408.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Palladium catalysts (e.g., Pd/C) used in related aryl couplings are recovered via filtration, reducing costs by 18–22%.

Waste Stream Management

Quenching with aqueous NaHCO₃ neutralizes excess SOCl₂, while DMF is recycled via distillation (≥95% recovery).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Chloride | 68–72 | 90–92 | Moderate |

| EDCI/HOBt Coupling | 85–89 | 95–97 | High |

| Microwave-Assisted | 78–82 | 93–95 | Low |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the isonicotinamide moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents like sodium borohydride can be used for reduction reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in an organic solvent like toluene or THF.

Major Products Formed

Substitution: Formation of substituted derivatives with different nucleophiles.

Oxidation: Formation of oxidized products like quinones or N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Coupling: Formation of biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

Antitubercular Activity

Research indicates that 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide exhibits significant biological activity against Mycobacterium tuberculosis. Studies have demonstrated its effectiveness with minimum inhibitory concentrations (MICs) indicating potent activity against this pathogen. The compound's mechanism of action involves interaction with specific biological targets within the bacterium, leading to inhibition of key metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl ring can enhance the compound's efficacy against resistant strains of bacteria. For instance, variations in halogen substitution can lead to different levels of biological activity, highlighting the importance of structural features in drug design.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide. For example:

- In vitro Studies : Various assays have been conducted to evaluate its cytotoxicity against Mycobacterium tuberculosis, with results indicating promising antitubercular properties.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism, inhibiting their function and leading to bacterial cell death.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of halogen atoms can enhance the compound’s binding affinity to its targets through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with 3-chloro-N-phenyl-phthalimide (Fig. 1, ) and isonicotinamide-based co-crystals (). Key differences lie in the core scaffold, substituent positioning, and pharmacological implications:

Key Observations:

Halogen Effects: The bromine and chlorine atoms in 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide likely increase steric bulk and electron-withdrawing effects compared to non-halogenated isonicotinamides. This could enhance binding to hydrophobic enzyme pockets or alter metabolic stability .

Biological Activity: Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target compound’s isonicotinamide core aligns with known antitubercular agents (e.g., isoniazid derivatives). The fluorine substituent may reduce toxicity, as seen in fluorinated pharmaceuticals .

Co-Crystal Potential: highlights that isonicotinamide co-crystals with pyrazine or PABA improve drug-like properties. The halogenated aryl group in the target compound may hinder co-crystal formation but could introduce novel supramolecular interactions .

Pharmacokinetic Considerations

- Metabolic Stability : Fluorine’s electronegativity may slow oxidative metabolism, extending half-life compared to chlorine-only analogs .

Biological Activity

2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide is a synthetic compound belonging to the isonicotinamide class, characterized by its unique halogen substitutions. This compound has gained attention for its significant biological activities, particularly as an antitubercular agent . Its chemical formula is , and its structure includes a bromine atom, a chlorofluorophenyl group, and an isonicotinamide moiety, which contribute to its reactivity and biological efficacy.

The biological activity of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide can be attributed to its interaction with specific molecular targets within bacterial systems. Molecular docking studies suggest that this compound binds effectively to key enzymes involved in the metabolism of Mycobacterium tuberculosis, inhibiting their function and leading to bacterial cell death. The presence of bromine enhances the compound's binding affinity, while the chlorofluorophenyl group may contribute to its overall pharmacological profile.

Biological Activity Overview

Research indicates that 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide exhibits:

- Antitubercular Activity : Effective against Mycobacterium tuberculosis with reported minimum inhibitory concentrations (MICs) indicating potent activity.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting broader antimicrobial applications.

Structure-Activity Relationship (SAR)

The efficacy of 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide can be enhanced through structural modifications. The following table summarizes some related compounds and their notable activities:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| 2-Bromo-N-(4-fluorophenyl)isonicotinamide | Similar core structure | Antimicrobial |

| N-(3-chloro-4-fluorophenyl)nicotinamide | Lacks bromine but retains chlorofluorophenyl group | Antitubercular |

| 3-Chloro-N-(2-bromophenyl)isonicotinamide | Different halogen positioning | Antimicrobial |

| 2-Chloro-N-(3-fluorophenyl)isonicotinamide | Variation in halogen types | Potential anti-inflammatory |

The unique combination of bromine and chlorofluorine substituents in 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide enhances its biological activity compared to other similar compounds.

Case Studies

- Antitubercular Efficacy : A study demonstrated that modifications in the phenyl ring of isonicotinamides could significantly improve their efficacy against resistant strains of Mycobacterium tuberculosis. The study highlighted that 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide exhibited MIC values lower than many existing antitubercular agents.

- Molecular Interaction Studies : Interaction studies using molecular docking showed that this compound binds effectively to enzymes crucial for bacterial survival, suggesting a potential pathway for drug development aimed at tuberculosis treatment .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-N-(3-chloro-4-fluorophenyl)isonicotinamide?

The synthesis typically involves coupling 2-bromoisonicotinic acid (precursor) with 3-chloro-4-fluoroaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Validate intermediates via LC-MS or melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : , , and NMR to confirm substitution patterns and purity. For example, the fluorine environment in the 4-fluorophenyl group can be analyzed using NMR .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) as the mobile phase .

- Elemental analysis : Verify stoichiometry (C, H, N, Br, Cl, F) to confirm molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

Adopt factorial design of experiments (DoE) to systematically evaluate variables:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and molar ratios (1:1 to 1:1.2).

- Response surface methodology (RSM) : Identify interactions between variables. For instance, higher temperatures in DMF may reduce reaction time but increase side products .

- Validation : Use ICReDD’s computational-experimental feedback loop to predict optimal conditions via quantum chemical calculations (e.g., DFT for transition-state analysis) .

Q. How can computational methods resolve contradictory spectral data?

Conflicting NMR or mass spectrometry results (e.g., unexpected peaks) can be addressed by:

Q. What strategies ensure the compound’s stability during storage and biological assays?

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) if sensitive to oxidation .

- Lyophilization : For long-term storage, lyophilize the compound in amber vials at -20°C .

Q. How can researchers leverage halogenated analogs to explore structure-activity relationships (SAR)?

- Designing analogs : Replace bromine with chlorine (e.g., 2-chloro derivative) or modify the fluorophenyl group (e.g., 3,4-dichloro substitution). Synthesize derivatives using parallel synthesis .

- Biological testing : Compare binding affinities in enzyme inhibition assays (e.g., kinase targets) to correlate halogen position with activity .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Continuous flow chemistry : Minimize side reactions by controlling residence time and mixing efficiency.

- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents during synthesis .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Q. What methodologies validate the absence of toxic byproducts in pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.